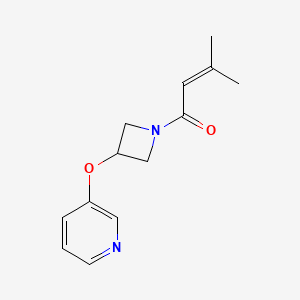

3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one

Description

Properties

IUPAC Name |

3-methyl-1-(3-pyridin-3-yloxyazetidin-1-yl)but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-10(2)6-13(16)15-8-12(9-15)17-11-4-3-5-14-7-11/h3-7,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEMXYIZMOOBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CC(C1)OC2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridine-3-ol with an appropriate halogenated compound to form the pyridin-3-yloxy intermediate.

Azetidine Ring Formation: The intermediate is then reacted with an azetidine precursor under suitable conditions to form the azetidine ring.

Butenone Formation: Finally, the azetidine intermediate is subjected to a series of reactions to introduce the butenone moiety, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, it has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. For example, compounds with similar structures have been reported to exhibit minimum inhibitory concentrations (MICs) in the range of 0.25–1 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential therapeutic applications in oncology. Research indicates that derivatives of azetidine exhibit cytotoxic effects against several cancer cell lines. For instance, Mannich bases derived from azetidine have been identified as promising candidates for further development due to their anticancer properties .

Anti-inflammatory Effects

Compounds structurally related to 3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one have also demonstrated anti-inflammatory activity. Studies show that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Azetidine Ring : The azetidine moiety is synthesized through cyclization reactions involving appropriate precursors.

- Pyridine Substitution : The introduction of the pyridine group can be achieved via nucleophilic substitution reactions.

- Final Coupling Reaction : The final product is obtained through a coupling reaction that forms the double bond characteristic of butenones.

Case Study 1: Antibacterial Activity

In a study focusing on azetidine derivatives, this compound was tested against Mycobacterium tuberculosis. Results indicated potent antibacterial activity with lower MIC values compared to standard treatments .

Case Study 2: Anticancer Potential

Another investigation assessed the cytotoxic effects of various azetidine derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting that this compound could be further explored for its anticancer properties .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogs from literature (Table 1).

Table 1: Structural Comparison of Enone Derivatives

Key Observations :

- Azetidine vs.

- Pyridine vs. Pyrazole : The pyridine moiety (target) offers a planar aromatic system with lone-pair electrons for coordination or hydrogen bonding, contrasting with the pyrazole’s dual nitrogen atoms (), which may favor stronger intermolecular interactions.

- Enone System: The conjugated enone (C=O and C=C) in all compounds enables Michael addition or Diels-Alder reactivity. Substituents (e.g., methyl in the target, aniline in ) modulate electronic effects and steric accessibility.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystallization and solubility, differ significantly:

- The target compound’s pyridin-3-yloxy group can act as a hydrogen-bond acceptor via its ether oxygen, while the azetidine’s NH may serve as a donor. This contrasts with the hydroxyl and aniline groups in ’s pyrazole derivative, which form stronger hydrogen bonds (e.g., O–H···N, N–H···O) .

- The absence of polar groups (e.g., hydroxyl) in the target compound compared to may reduce solubility in polar solvents but improve lipid membrane permeability.

Computational and Experimental Data

- Thermal Stability : Azetidine’s ring strain may lower thermal stability compared to pyrrolidine derivatives ().

Biological Activity

3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one, also known as AZD-9291, is a compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyridine ring, an azetidine ring, and a butenone moiety. Its molecular formula is , and it has a molecular weight of approximately 258.31 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities.

The primary mechanism of action of this compound involves its interaction with the epidermal growth factor receptor (EGFR). As a third-generation EGFR tyrosine kinase inhibitor, it selectively targets mutant forms of EGFR associated with non-small cell lung cancer (NSCLC). By inhibiting the kinase activity of EGFR, the compound disrupts downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Anticancer Properties

Research has demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. In vitro studies have shown:

- IC50 Values : The compound has demonstrated IC50 values in the nanomolar range against NSCLC cell lines, indicating high potency. For instance, studies report IC50 values as low as 8 nM against MCF-7 breast cancer cells .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 8 |

| MDA-MB-231 | 12 |

| H1975 | 5 |

Mechanism-Based Approaches

The compound's efficacy is further supported by its ability to inhibit specific proteins involved in cancer progression. For example, it has been shown to target matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. This dual action enhances its potential as a therapeutic agent .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Study on NSCLC Models : A study involving xenograft models of NSCLC demonstrated significant tumor regression upon treatment with the compound. Tumors treated with AZD-9291 showed reduced size and improved survival rates compared to control groups .

- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents can enhance therapeutic efficacy. For instance, in combination with cisplatin, it exhibited synergistic effects in inhibiting tumor growth .

Safety Profile

Preliminary toxicological assessments indicate that this compound possesses a favorable safety profile. Studies conducted on animal models have shown no significant adverse effects at therapeutic doses, making it a promising candidate for further clinical development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 3-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one, and how can intermediates be optimized for yield?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including azetidine functionalization and enone formation. A feasible route could mirror methods used for structurally similar pyridine-azetidine hybrids, such as coupling 3-hydroxypyridine with an azetidine derivative via nucleophilic substitution, followed by enone formation via Claisen-Schmidt condensation. Optimization of intermediates (e.g., protecting groups for pyridine oxygen) can be guided by analogous pyridine-enaminone syntheses . Reaction conditions (e.g., temperature, solvent polarity) should be systematically varied using Design of Experiments (DoE) to maximize yield.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze , , and 2D-COSY spectra to verify connectivity of the azetidine ring, pyridyloxy group, and enone system.

- X-ray crystallography : Resolve crystal structures of intermediates or analogs (e.g., (Z)-1-phenyl-3-(3-pyridylmethylamino)but-2-en-1-one) to validate stereochemistry and bond angles .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Q. What solvent systems are compatible with this compound for stability and solubility in experimental settings?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl, DCM) due to the compound’s likely amphiphilic nature. Stability assays under varying pH and temperature should precede kinetic studies. For analogs like pyridine-enaminones, DMSO is often used for stock solutions, with aqueous buffers adjusted to pH 6–8 to avoid hydrolysis .

Advanced Research Questions

Q. How can catalytic methods (e.g., FeO@SiO/InO) improve the synthesis efficiency of pyridine-azetidine hybrids like this compound?

- Methodological Answer : Heterogeneous catalysts (e.g., FeO@SiO/InO) enhance atom economy and reduce reaction steps in pyridine derivatization. Apply these to azetidine ring formation or enone coupling steps. Monitor catalytic efficiency via TLC or in-situ IR spectroscopy, and compare turnover numbers (TONs) with traditional methods .

Q. What experimental strategies address contradictions in bioactivity data for analogs of this compound?

- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or assay variability. Use orthogonal assays (e.g., enzymatic vs. cell-based) and validate purity via HPLC (>95%). For example, in pyrazole-pyridine hybrids, discrepancies in antimicrobial activity were resolved by standardizing inoculum size and solvent controls .

Q. How can computational modeling predict degradation pathways of this compound under environmental or physiological conditions?

- Methodological Answer : Employ DFT calculations (e.g., Gaussian 09) to identify vulnerable bonds (e.g., enone double bonds, azetidine ring). Simulate hydrolysis, oxidation, or photolysis pathways. Validate predictions via LC-MS analysis of stressed samples (e.g., UV exposure, pH extremes) .

Q. What advanced techniques characterize interactions between this compound and biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Use SPR (Surface Plasmon Resonance) for binding affinity measurements and cryo-EM/X-ray crystallography for structural resolution of ligand-target complexes. For pyridine-based ligands, mutagenesis studies can identify key binding residues .

Data Analysis & Experimental Design

Q. How should researchers design stability studies to account for organic compound degradation during long-term experiments?

- Methodological Answer : Implement continuous cooling (4°C) and inert atmospheres (N) to slow degradation. Use time-series sampling with LC-MS to track degradation products. For example, in wastewater studies, organic degradation rates increased by 12–18% without temperature control .

Q. What statistical approaches resolve variability in spectroscopic or bioassay data for this compound?

- Methodological Answer : Apply multivariate analysis (PCA or PLS regression) to identify confounding variables (e.g., solvent batch, humidity). Use ANOVA with post-hoc tests (Tukey HSD) for cross-experiment comparisons. For high-throughput screens, machine learning (e.g., random forests) can prioritize active analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.